N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide
Overview
Description
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is an organic compound that features both borate and sulfonamide functional groups. This compound is notable for its stability, reactivity, and versatility in various chemical transformations. It is used extensively in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide typically involves a multi-step process:
Formation of the Boronate Ester: The initial step involves the reaction of 2-methoxy-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. This reaction forms the boronate ester intermediate.
Sulfonamide Formation: The boronate ester is then reacted with propane-1-sulfonyl chloride in the presence of a base like triethylamine. This step introduces the sulfonamide group to the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide undergoes several types of chemical reactions:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation reactions to form sulfonic acids or reduction reactions to form amines.
Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Cross-Coupling Products: Biaryl compounds or substituted alkenes.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of complex organic molecules. Its boronate ester group is particularly valuable in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology and Medicine
In biological and medical research, N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is used in the development of enzyme inhibitors and as a ligand in drug design. Its ability to form stable complexes with various biomolecules makes it a useful tool in medicinal chemistry.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic devices. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide involves its interaction with molecular targets through its boronate ester and sulfonamide groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can engage in hydrogen bonding and electrostatic interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in its use in Suzuki-Miyaura coupling reactions but lacks the sulfonamide group.
Sulfanilamide: Contains the sulfonamide group but lacks the boronate ester functionality.
N-(4-boronophenyl)sulfonamide: Similar structure but without the methoxy group, affecting its reactivity and solubility.
Uniqueness
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is unique due to the combination of boronate ester and sulfonamide groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in synthetic applications compared to its analogs.
Properties
IUPAC Name |
N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO5S/c1-7-10-24(19,20)18-13-9-8-12(11-14(13)21-6)17-22-15(2,3)16(4,5)23-17/h8-9,11,18H,7,10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBSUCMLYQJFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CCC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.